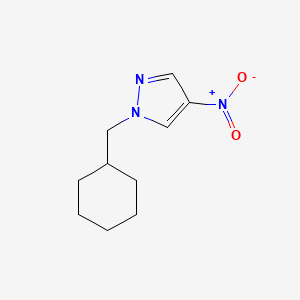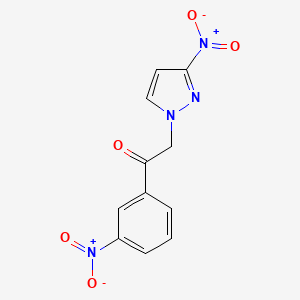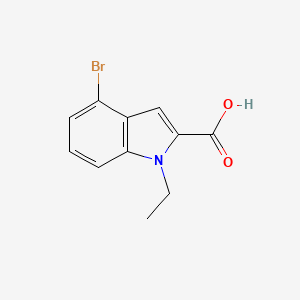![molecular formula C9H13N3O4 B6362787 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole CAS No. 1240566-55-5](/img/structure/B6362787.png)
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a 1,3-dioxane moiety
Wissenschaftliche Forschungsanwendungen
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand the interaction of nitro-substituted pyrazoles with biological targets such as enzymes and receptors.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the 1,3-dioxane moiety: This can be achieved by reacting ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxane.
Alkylation: The 1,3-dioxane is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the pyrazole ring: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.
Nitration: The final step involves the nitration of the pyrazole ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The 1,3-dioxane moiety can undergo hydrolysis under acidic or basic conditions to form the corresponding diol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-[2-(1,3-Dioxan-2-yl)ethyl]-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-[2-(2-Hydroxyethyl)ethyl]-3-nitro-1H-pyrazole.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-chloro-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole is unique due to the presence of both the nitro group and the 1,3-dioxane moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-[2-(1,3-dioxan-2-yl)ethyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-12(14)8-2-4-11(10-8)5-3-9-15-6-1-7-16-9/h2,4,9H,1,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLFJMYDQJRZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)


![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)






![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
